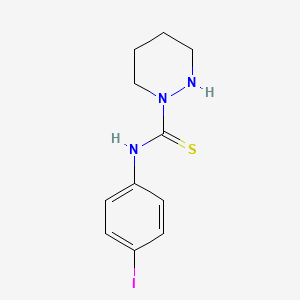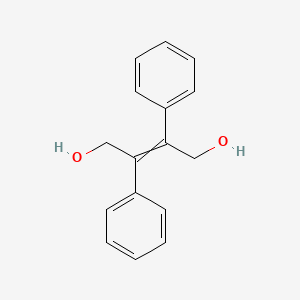![molecular formula C17H26N2O4 B14561479 N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine CAS No. 62023-80-7](/img/structure/B14561479.png)
N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine is a synthetic compound with the molecular formula C17H26N2O4. This compound is characterized by the presence of an amino group, a hydroxyl group, and a 4-methylphenyl group attached to a butanoyl backbone, which is further linked to an L-leucine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Butanoyl Intermediate: The initial step involves the reaction of 4-methylphenylacetic acid with a suitable reagent to form the butanoyl intermediate.
Amination and Hydroxylation: The intermediate undergoes amination and hydroxylation reactions to introduce the amino and hydroxyl groups at the appropriate positions.
Coupling with L-Leucine: The final step involves coupling the modified butanoyl intermediate with L-leucine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used under mild conditions.
Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly used.
Substitution: Electrophilic substitution can be facilitated using reagents like Br2 (bromine) or HNO3 (nitric acid) under controlled conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, modulating their activity and affecting various biological processes. The compound’s structure allows it to bind to active sites of enzymes, thereby altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-D-leucine
- N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-valine
- N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-isoleucine
Uniqueness
N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine is unique due to its specific stereochemistry and functional groups, which confer distinct biological activity and chemical reactivity. Its ability to interact with enzymes and other proteins makes it a valuable compound in research and therapeutic applications.
Properties
CAS No. |
62023-80-7 |
|---|---|
Molecular Formula |
C17H26N2O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2S)-2-[[3-amino-2-hydroxy-4-(4-methylphenyl)butanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H26N2O4/c1-10(2)8-14(17(22)23)19-16(21)15(20)13(18)9-12-6-4-11(3)5-7-12/h4-7,10,13-15,20H,8-9,18H2,1-3H3,(H,19,21)(H,22,23)/t13?,14-,15?/m0/s1 |
InChI Key |
KECAWAXFNFZHBY-SLTAFYQDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(C(C(=O)N[C@@H](CC(C)C)C(=O)O)O)N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(C(=O)NC(CC(C)C)C(=O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


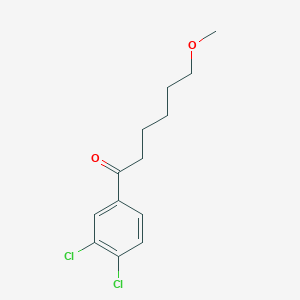
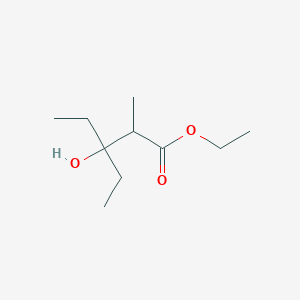

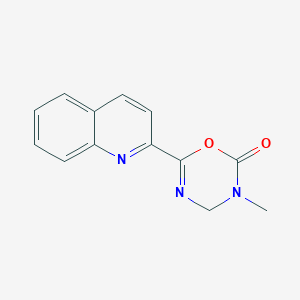

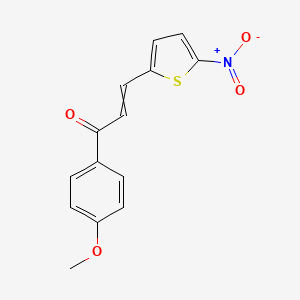
![2-Azabicyclo[2.2.2]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]-](/img/structure/B14561442.png)
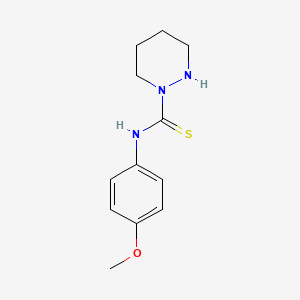
![3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid](/img/structure/B14561472.png)
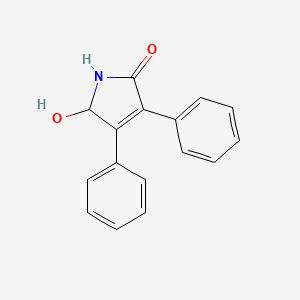
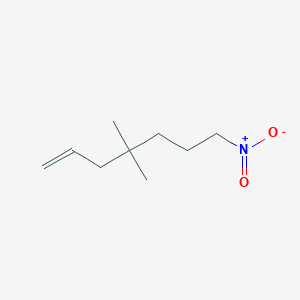
![N'-[4-(4-Chlorobenzoyl)phenyl]-N,N-dimethylurea](/img/structure/B14561501.png)
